molecular formula C9H14N2O2 B12583534 2,5-Piperazinedione,3-ethylidene-6-(1-methylethyl)-(9CI)

2,5-Piperazinedione,3-ethylidene-6-(1-methylethyl)-(9CI)

Cat. No.: B12583534
M. Wt: 182.22 g/mol
InChI Key: IXFLEFDZLCPNHB-XQRVVYSFSA-N
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Description

2,5-Piperazinedione,3-ethylidene-6-(1-methylethyl)-(9CI) is an organic compound with the molecular formula C8H14N2O2 It is a derivative of piperazinedione, characterized by the presence of an ethylidene group at the 3-position and an isopropyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Piperazinedione,3-ethylidene-6-(1-methylethyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylidene-substituted amines with isopropyl-substituted diketones in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Piperazinedione,3-ethylidene-6-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives

    Reduction: Formation of reduced piperazinedione derivatives

    Substitution: Formation of substituted piperazinedione derivatives with various functional groups

Scientific Research Applications

2,5-Piperazinedione,3-ethylidene-6-(1-methylethyl)-(9CI) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione,3-ethylidene-6-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Isopropyl-6-methyl-2,5-dioxopiperazine: Similar structure with an isopropyl group at the 3-position and a methyl group at the 6-position.

    3-Benzyl-6-methyl-2,5-piperazinedione: Contains a benzyl group at the 3-position and a methyl group at the 6-position.

Uniqueness

2,5-Piperazinedione,3-ethylidene-6-(1-methylethyl)-(9CI) is unique due to the presence of both an ethylidene group and an isopropyl group, which confer distinct chemical and biological properties. This combination of substituents enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

(3Z)-3-ethylidene-6-propan-2-ylpiperazine-2,5-dione

InChI

InChI=1S/C9H14N2O2/c1-4-6-8(12)11-7(5(2)3)9(13)10-6/h4-5,7H,1-3H3,(H,10,13)(H,11,12)/b6-4-

InChI Key

IXFLEFDZLCPNHB-XQRVVYSFSA-N

Isomeric SMILES

C/C=C\1/C(=O)NC(C(=O)N1)C(C)C

Canonical SMILES

CC=C1C(=O)NC(C(=O)N1)C(C)C

Origin of Product

United States

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